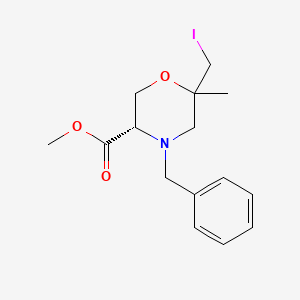![molecular formula C22H23NO4 B11819146 [(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate typically involves the protection of the amino group with the Fmoc group. The process begins with the reaction of cyclohexylamine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Fmoc-protected amine is then reacted with formic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amine.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The Fmoc group can be removed using piperidine in a solvent such as dimethylformamide (DMF).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction typically results in the free amine .
Scientific Research Applications
[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is utilized in the study of protein structure and function.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
- (1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutanecarboxylic acid
Uniqueness
[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate is unique due to its specific cyclohexyl structure, which provides distinct steric and electronic properties compared to other Fmoc-protected compounds. This uniqueness makes it particularly useful in certain synthetic applications where other compounds may not be as effective .
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate |
InChI |
InChI=1S/C22H23NO4/c24-14-27-21-12-6-5-11-20(21)23-22(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-21H,5-6,11-13H2,(H,23,25)/t20-,21-/m0/s1 |
InChI Key |
FOQSHRKRQGUJDC-SFTDATJTSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC=O |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
![N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)
![[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)
![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)

![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
